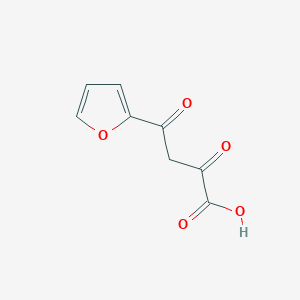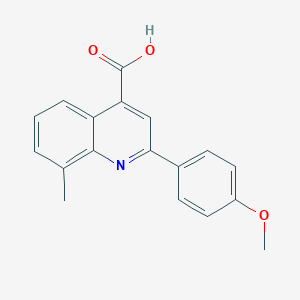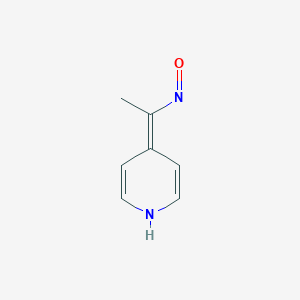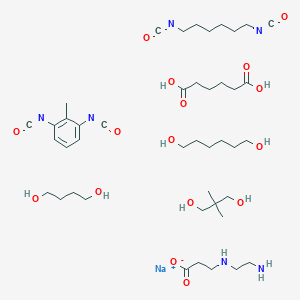
HHPHOCTZHDPWCK-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the individual synthesis of each component, followed by their sequential combination under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The diol groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and isocyanate groups can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol stands out due to its unique combination of functional groups. Similar compounds include:
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,3-diisocyanato-2-methylbenzene
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;2,2-dimethylpropane-1,3-diol .
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
CAS No. |
100545-61-7 |
|---|---|
Molecular Formula |
C43H75N6NaO16 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2.C6H10O4.C6H14O2.C5H12N2O2.C5H12O2.C4H10O2.Na/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;6-2-4-7-3-1-5(8)9;1-5(2,3-6)4-7;5-3-1-2-4-6;/h2-4H,1H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;7H,1-4,6H2,(H,8,9);6-7H,3-4H2,1-2H3;5-6H,1-4H2;/q;;;;;;;+1/p-1 |
InChI Key |
HHPHOCTZHDPWCK-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


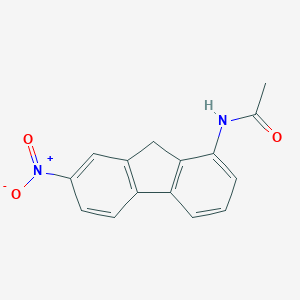
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)

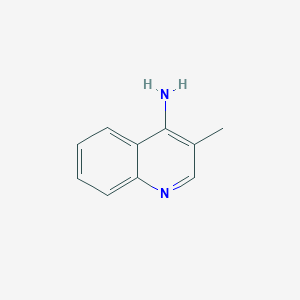

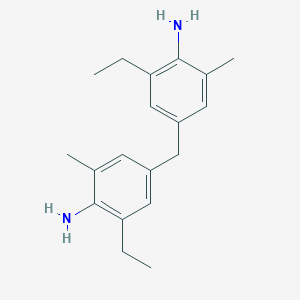
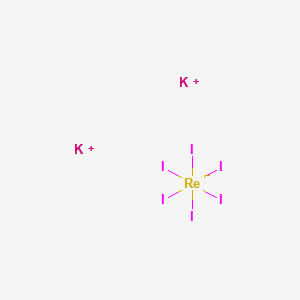

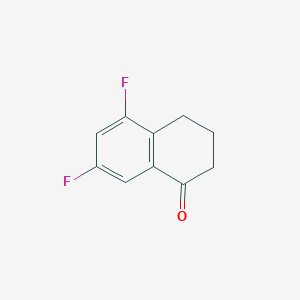
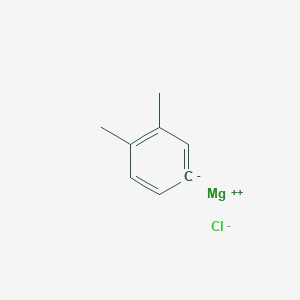
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
